molecular formula C10H14O2S B3044866 4-Dimethoxymethylphenyl methyl sulfide CAS No. 100515-17-1

4-Dimethoxymethylphenyl methyl sulfide

Cat. No. B3044866
M. Wt: 198.28 g/mol
InChI Key: MUEWUNUBHRREED-UHFFFAOYSA-N
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Patent
US06433005B1

Procedure details

A solution of 4-methylsulfanylbenzaldehyde 1 (10 g, 66 mmol), (MeO)3CH (8.6 mL, 79 mmol) and p-TsOH (0.25 g, 1.3 mmol) in MeOH (130 mL) was stirred for 18 h. The remaining pTsOH was decomposed by addition of NaOMe. After 5 min, the mixture was evaporated in vacuo, and passed through a pad of SiO2 (95:5 hexane/Et2O) to afford 1-(1,1-dimethoxy-methyl)-4-methylsulfanyl-benzene 2. The residue after evaporation was dissolved into CH2Cl2 (360 mL) and treated with MCPBA (41 g, 240 mmol). After 18 h, the mixture was filtered and the filtrate evaporated. The residue was partitioned between EtOAc and 1 M NaOH. The organic layer was washed with 1 M NaOH (2×), washed with brine, dried (MgSO4), filtered and evaporated to afford 1-(1,1-dimethoxy-methyl)-4-methanesulfonylbenzene 3. The residue was dissolved into THF (130 mL) and treated with 2% H2SO4 (3.4 mL). After 2 h, the solvent was evaporated, and the residue was partitioned between EtOAc and NaHCO3. The organic layer was dried (MgSO4), filtered and evaporated to afford 12 g (98% for three steps) of 4-methylsulfonylbenzaldehyde 4 as a white solid; 1H NMR δ 3.11 (s, 3H), 8.09 (d, 2H, J=8.6), 8.14 (d, 2H, J=8.6), 10.15 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6](C=O)=[CH:5][CH:4]=1.[CH:11](OC)([O:14][CH3:15])[O:12][CH3:13].CC1C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+]>CO>[CH3:13][O:12][CH:11]([C:6]1[CH:9]=[CH:10][C:3]([S:2][CH3:1])=[CH:4][CH:5]=1)[O:14][CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSC1=CC=C(C=O)C=C1
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0.25 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(OC)C1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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